8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride
CAS No.: 928034-35-9
Cat. No.: VC2962767
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride - 928034-35-9](/images/structure/VC2962767.png)
Specification
CAS No. | 928034-35-9 |
---|---|
Molecular Formula | C16H23ClN2O2 |
Molecular Weight | 310.82 g/mol |
IUPAC Name | benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H22N2O2.ClH/c19-15(20-13-14-5-2-1-3-6-14)18-11-8-16(9-12-18)7-4-10-17-16;/h1-3,5-6,17H,4,7-13H2;1H |
Standard InChI Key | MXEVIUDORUFDMA-UHFFFAOYSA-N |
SMILES | C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl |
Canonical SMILES | C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride belongs to the broader family of diazaspiro compounds, characterized by a spirocyclic structure where a pyrrolidine ring and a piperidine ring share a spiro carbon atom. The molecule features a benzyloxycarbonyl (Cbz) protecting group at position 8 of the diazaspiro core and exists as a hydrochloride salt. The Cbz protecting group, which contains a benzyl moiety linked through a carbamate functionality, provides stability and reactivity control for the nitrogen atom during synthetic manipulations.
It should be noted that literature also extensively describes the positional isomer 1-Cbz-1,8-diazaspiro[4.5]decane hydrochloride, where the protecting group is instead attached to position 1. Both compounds share significant structural similarities but may exhibit different reactivity profiles based on the position of protection .
Identification Data
The compound's key physicochemical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C16H23ClN2O2 |
Molecular Weight | 310.82 g/mol |
CAS Number | Related to 1385696-68-3 (for 1-Cbz isomer) |
IUPAC Name | benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride |
Physical Form | White solid |
Storage Recommendations | 2-8°C (refrigerated) |
The parent diazaspiro compound without the Cbz protecting group (1,8-diazaspiro[4.5]decan-2-one) has a molecular weight of 154.21 g/mol and CAS number 1158749-93-9 .
Applications in Research and Development
As Synthetic Building Blocks
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. The Cbz protecting group provides selective protection of one nitrogen while allowing chemical modifications at other positions. This selective reactivity makes it valuable in multi-step syntheses where orthogonal protection strategies are required.
The compound finds particular utility in:
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Construction of more complex nitrogen-containing heterocycles
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Synthesis of peptidomimetics
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Development of conformationally restricted analogs of bioactive compounds
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Design of enzyme inhibitors with rigid scaffolds
Pharmaceutical Research Applications
Spirocyclic compounds, including diazaspiro derivatives, have attracted significant attention in pharmaceutical research due to their conformational rigidity and unique three-dimensional structures. These properties often translate to enhanced binding affinity and selectivity for biological targets.
Research indicates that compounds containing the 1,8-diazaspiro[4.5]decane core exhibit potential biological activities, particularly as inhibitors of specific protein kinases involved in signaling pathways related to cancer and inflammation. Some derivatives have demonstrated antimicrobial and antiviral properties, suggesting their potential as therapeutic agents.
The rigidity of the spirocyclic system provides a well-defined spatial arrangement of functional groups, which can be advantageous in drug design for optimizing interactions with biological targets. The presence of two nitrogen atoms in the core structure also offers multiple sites for hydrogen bonding, further enhancing potential for biological activity.
Physical and Chemical Properties
Physicochemical Characteristics
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride typically appears as a white solid with specific physical properties:
Property | Description |
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Appearance | White solid |
Solubility | Soluble in polar organic solvents (DMF, DMSO) |
pH (aqueous solution) | Acidic due to hydrochloride salt form |
Stability | Stable at room temperature; recommended storage at 2-8°C |
Melting Point | Not explicitly reported in literature |
The compound exhibits chemical behavior typical of carbamates, with the Cbz group being susceptible to cleavage under specific conditions such as hydrogenolysis with palladium catalysts or treatment with strong acids.
Hazard Type | Classification |
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Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 |
These classifications are based on similar compounds and should be considered provisional until specific data for 8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride is available .
Related Compounds and Comparative Analysis
Structural Variants
Several related compounds share the diazaspiro core structure but differ in substitution patterns or protecting groups:
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1,8-Diazaspiro[4.5]decan-2-one (CAS: 1158749-93-9): The parent compound featuring a lactam functionality .
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1-Cbz-1,8-diazaspiro[4.5]decane hydrochloride (CAS: 1385696-68-3): The positional isomer with the Cbz group at position 1 .
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2,8-Diazaspiro[4.5]decane, 8-cyclobutyl (CAS: 959640-90-5): A derivative featuring a cyclobutyl substituent instead of the Cbz group .
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Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate: A dioxo derivative with the Cbz group at position 8 .
Comparative Applications
Different diazaspiro derivatives offer varying properties that can be exploited for specific applications:
Compound | Key Features | Potential Applications |
---|---|---|
8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride | Protected at position 8, HCl salt | Intermediate in complex synthesis, stable precursor |
1-Cbz-1,8-diazaspiro[4.5]decane hydrochloride | Protected at position 1, HCl salt | Different reactivity profile, pharmaceutical intermediates |
1,8-Diazaspiro[4.5]decan-2-one | Unprotected nitrogens, lactam functionality | Core scaffold for medicinal chemistry |
2,8-Diazaspiro[4.5]decane derivatives | Different substitution patterns | Diverse biological activities |
The choice between these variants typically depends on the specific synthetic strategy or intended application in research or drug discovery programs.
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